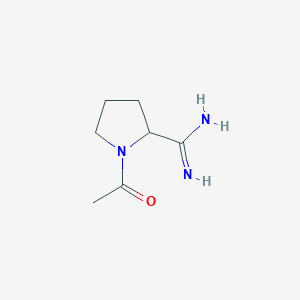

1-Acetylpyrrolidine-2-carboximidamide

Description

Structure

3D Structure

Properties

CAS No. |

139584-79-5 |

|---|---|

Molecular Formula |

C7H13N3O |

Molecular Weight |

155.2 g/mol |

IUPAC Name |

1-acetylpyrrolidine-2-carboximidamide |

InChI |

InChI=1S/C7H13N3O/c1-5(11)10-4-2-3-6(10)7(8)9/h6H,2-4H2,1H3,(H3,8,9) |

InChI Key |

FEEIWCHOOWCBGY-UHFFFAOYSA-N |

SMILES |

CC(=O)N1CCCC1C(=N)N |

Canonical SMILES |

CC(=O)N1CCCC1C(=N)N |

Synonyms |

2-Pyrrolidinecarboximidamide, 1-acetyl- (9CI) |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 1 Acetylpyrrolidine 2 Carboximidamide and Its Structural Analogues

Chiral Synthesis Approaches to the Pyrrolidine (B122466) Core

The pyrrolidine ring is a ubiquitous scaffold in numerous biologically active compounds and natural products. nih.govthieme-connect.de Its synthesis, particularly in an enantiomerically pure form, is a key challenge. The stereochemistry of the pyrrolidine core significantly influences the biological profile of the final compound. thieme-connect.de

Asymmetric Catalysis in Pyrrolidine Annulation

Asymmetric catalysis offers a powerful tool for the enantioselective construction of the pyrrolidine ring. Annulation, or ring-forming, reactions are particularly efficient for this purpose. One notable method is the aza-[3+3] annulation, which involves the reaction of pyrrolidine-based vinylogous amides with chiral vinyl iminium salts. ucl.ac.ukorganic-chemistry.org This approach can lead to the formation of indolizidine scaffolds, which are structurally related to substituted pyrrolidines, through an unexpected but favorable head-to-tail annulation pathway. ucl.ac.ukorganic-chemistry.org

Another significant strategy involves the 1,3-dipolar cycloaddition of azomethine ylides. researchgate.net This method, often catalyzed by copper(I) complexes, allows for the construction of highly substituted pyrrolidines with excellent stereocontrol. By combining this cycloaddition with an H/D exchange using D₂O as a deuterium (B1214612) source, it is possible to synthesize α-deuterated pyrrolidine derivatives, which can be valuable for studying metabolic pathways. researchgate.net Gold-catalyzed tandem reactions, such as alkyne hydroamination followed by an iminium ion formation and allylation, also provide an expedient route to complex pyrrolidine derivatives. organic-chemistry.org

| Catalyst/Method | Reactants | Product Type | Key Features |

| Chiral Amine Salt | Exo-cyclic vinylogous amides and α,β-unsaturated aldehydes | Indolizidine Core | Asymmetric aza-[3+3] annulation. ucl.ac.ukorganic-chemistry.org |

| Cu(I) / Ligand | Glycine-derived aldimine esters and alkenes | α-Deuterated Pyrrolidines | Combines H/D exchange with 1,3-dipolar cycloaddition. researchgate.net |

| Gold (Au) Catalyst | Alkynes and amines | Substituted Pyrrolidines | Tandem hydroamination/iminium formation/allylation. organic-chemistry.org |

| Organocatalysts (e.g., diarylprolinol silyl (B83357) ethers) | Aldehydes and ketones | Substituted Pyrrolidines | Enantioselective aldol (B89426) or Michael reactions. mdpi.com |

Derivatization of Chiral Precursors

An alternative and widely used approach is the derivatization of readily available chiral starting materials. L-proline and its derivatives, such as 4-hydroxyproline, are common and cost-effective chiral precursors for the synthesis of substituted pyrrolidines. rsc.org For instance, L-proline can be acylated with chloroacetyl chloride to form an N-acylated intermediate, which serves as a key building block for more complex structures. wikipedia.org

The synthesis of chiral pyrrolidines can also start from non-proline-based precursors. For example, 2,3-O-iso-propylidene-D-erythronolactol can be converted into a chiral pyrrolidine through a multi-step sequence involving a vinylsulfone intermediate. nih.gov This highlights the versatility of using chiral pool starting materials to access specific stereoisomers of the pyrrolidine ring. The modification of these precursors often involves standard organic transformations, but the sequence must be carefully planned to preserve the stereochemical integrity of the chiral centers. rsc.orgnih.gov

Formation of the Carboximidamide Moiety

The carboximidamide group, also known as an amidine, is a key functional group in the target molecule. Its synthesis can be approached through direct conversion methods or, more commonly, via multi-step sequences.

Direct Conversion Methods

Direct methods for the synthesis of amidines from functionalities other than nitriles are less common but of significant interest due to their potential for atom economy. While no direct conversion from a carboxylic acid to a carboximidamide is prominently cited for this specific scaffold, related transformations provide insight. For instance, the Pinner reaction, which traditionally converts nitriles into imidates using an alcohol and a strong acid, can be adapted. wikipedia.orgnih.gov The resulting imidate can then react with ammonia (B1221849) or an amine to furnish the corresponding amidine. organic-chemistry.orgwikipedia.org Lewis acids can also promote Pinner-type reactions under milder conditions. nih.gov

Recent advances in catalysis have explored the direct conversion of carboxylic acids to other nitrogen-containing functional groups. For example, methods exist for the direct synthesis of amides from carboxylic acids using urea (B33335) as a nitrogen source or through boron-mediated amidations. ucl.ac.ukrsc.orgnih.govnih.gov While not a direct route to carboximidamides, these methods for forming the precursor amide bond are increasingly efficient.

Multi-Step Synthetic Routes

A more established and reliable strategy for forming the carboximidamide group involves a multi-step pathway, typically proceeding through a nitrile intermediate. mdpi.com This sequence often begins with a carboxylic acid or its corresponding amide.

A common synthetic route is as follows:

Amide Formation: The starting carboxylic acid (e.g., N-acetylpyrrolidine-2-carboxylic acid) is first converted into its corresponding primary amide (N-acetylpyrrolidine-2-carboxamide). This can be achieved using various coupling agents or by activating the carboxylic acid, for example, with dicyclohexylcarbodiimide, followed by treatment with an ammonia source like ammonium (B1175870) bicarbonate. wikipedia.org

Dehydration to Nitrile: The primary amide is then dehydrated to form the corresponding nitrile (1-acetylpyrrolidine-2-carbonitrile). A common and effective reagent for this transformation is trifluoroacetic anhydride (B1165640). wikipedia.org Other dehydrating agents such as phosphorus pentoxide are also used for this purpose. britannica.com

Amidine Formation from Nitrile: The final step is the conversion of the nitrile to the carboximidamide. This is classically achieved via the Pinner reaction, where the nitrile is first converted to an imidate hydrochloride by reacting it with an alcohol in the presence of anhydrous HCl gas. organic-chemistry.orgwikipedia.org Subsequent treatment of the isolated Pinner salt with ammonia provides the target carboximidamide.

This multi-step approach offers robust and high-yielding transformations at each stage, making it a practical choice for the synthesis of 1-acetylpyrrolidine-2-carboximidamide.

Illustrative Multi-Step Synthesis:

| Step | Starting Material | Reagents | Intermediate/Product | Key Transformation |

| 1 | (S)-1-(2-Chloroacetyl)pyrrolidine-2-carboxylic acid | Dicyclohexylcarbodiimide, Ammonium bicarbonate | (S)-1-(2-Chloroacetyl)pyrrolidine-2-carboxamide | Amidation wikipedia.org |

| 2 | (S)-1-(2-Chloroacetyl)pyrrolidine-2-carboxamide | Trifluoroacetic anhydride | (S)-1-(2-Chloroacetyl)pyrrolidine-2-carbonitrile | Dehydration wikipedia.org |

| 3 | (S)-1-(2-Chloroacetyl)pyrrolidine-2-carbonitrile | 1. HCl, Alcohol; 2. Ammonia | (S)-1-(2-Chloroacetyl)pyrrolidine-2-carboximidamide | Pinner Reaction/Amination wikipedia.org |

Functionalization and Diversification Strategies for the Acetyl Group

The N-acetyl group on the pyrrolidine ring can be introduced at various stages of the synthesis. A straightforward method involves the direct acylation of the pyrrolidine nitrogen. For instance, L-proline can be directly acylated with chloroacetyl chloride under reflux conditions to yield (S)-1-(2-chloroacetyl)pyrrolidine-2-carboxylic acid. wikipedia.org Similarly, acetic anhydride can be used to introduce the acetyl group onto the pyrrolidine nitrogen, often in the presence of a base like triethylamine. researchgate.net

In some synthetic strategies, the pyrrolidine ring is constructed with the nitrogen atom already bearing a protecting group, such as a benzyl (B1604629) or Boc group. wikipedia.org This protecting group is then removed at a later stage, and the free secondary amine is acylated to install the desired acetyl group. This approach allows for a wider range of reaction conditions to be used during the synthesis of the pyrrolidine core and the carboximidamide moiety, without affecting the N-acetyl group.

Diversification of this position is also possible. Instead of acetic anhydride or chloroacetyl chloride, other acylating agents can be used to introduce different acyl groups, allowing for the synthesis of a library of structural analogues. This functionalization is crucial for structure-activity relationship (SAR) studies, where the impact of different substituents on the biological activity of the molecule is investigated.

Optimization of Reaction Conditions and Yields

The optimization of reaction conditions is a critical step in the development of a synthetic route to ensure high yields and purity of the target compound, this compound. This process involves a systematic investigation of various parameters that can influence the reaction outcome. For the synthesis of pyrrolidine derivatives, several key factors are typically optimized. nih.gov

Key parameters for optimization include:

Solvent: The choice of solvent can significantly impact reaction rates and yields. For the acylation of the pyrrolidine ring, solvents like dichloromethane (B109758) and tetrahydrofuran (B95107) (THF) have been utilized. beilstein-journals.org The polarity and boiling point of the solvent need to be matched to the reaction requirements.

Temperature: Temperature control is essential for managing reaction kinetics and minimizing side product formation. Some steps, like the addition of reagents, may require cooling to control exothermic reactions, while other steps might need heating or reflux to proceed at a reasonable rate. beilstein-journals.org

Catalyst: While some reactions in the synthesis of pyrrolidine derivatives can proceed without a catalyst, others may benefit from the use of one to enhance reaction rates and selectivity. researchgate.net

Reagent Stoichiometry: The molar ratio of reactants is a fundamental parameter to optimize. Using an excess of one reagent might drive the reaction to completion but can also lead to purification challenges.

Modern approaches to reaction optimization often employ high-throughput experimentation (HTE) and design of experiments (DOE) methodologies. nih.gov These techniques allow for the rapid screening of a wide range of reaction conditions to identify the optimal set of parameters. Furthermore, computational tools like graph neural networks and Bayesian optimization are emerging as powerful methods for predicting optimal reaction conditions, potentially reducing the number of experiments required. nih.gov

Table 1: Illustrative Optimization Parameters for a Hypothetical Synthesis Step

| Parameter | Variation | Observed Effect on Yield | Reference |

| Solvent | Dichloromethane | Moderate | beilstein-journals.org |

| Tetrahydrofuran (THF) | High | beilstein-journals.org | |

| Acetonitrile | Low | researchgate.net | |

| Temperature | 0-5 °C | Slow reaction rate | beilstein-journals.org |

| Room Temperature | Good yield, minimal byproducts | beilstein-journals.org | |

| Reflux | Increased byproduct formation | beilstein-journals.org | |

| Base (for acylation) | Triethylamine | Effective | google.com |

| Pyridine | Effective | google.com | |

| None | No reaction |

This table is illustrative and based on general principles and data from analogous reactions.

Exploration of Green Chemistry Principles in Synthesis

The application of green chemistry principles to the synthesis of this compound is essential for developing environmentally benign and sustainable processes. acs.orgyoutube.com The twelve principles of green chemistry provide a framework for chemists to design safer and more efficient chemical syntheses. skpharmteco.comyoutube.com

Key green chemistry principles applicable to the synthesis of pyrrolidine derivatives include:

Prevention of Waste: Designing synthetic routes that minimize the generation of waste is a primary goal. acs.org

Atom Economy: The concept of atom economy, developed by Barry Trost, aims to maximize the incorporation of all materials used in the process into the final product. acs.org Synthetic routes with high atom economy are inherently more efficient and generate less waste. youtube.com

Use of Safer Solvents and Auxiliaries: Many traditional organic solvents are toxic and environmentally harmful. The exploration of greener alternatives, such as water, supercritical fluids, or biodegradable solvents, is a key area of research. skpharmteco.com In some cases, reactions can be performed under solvent-free conditions.

Use of Renewable Feedstocks: Starting from renewable materials, such as amino acids like L-proline, is a sustainable approach. beilstein-journals.org

Reduction of Derivatives: Avoiding the use of protecting groups and other temporary modifications can simplify synthetic routes, reduce the number of steps, and minimize waste. acs.org The use of enzymes, which can react with high specificity, often eliminates the need for protecting groups. acs.org

Catalysis: Catalytic reagents are superior to stoichiometric reagents as they are used in small amounts and can be recycled and reused. youtube.com

Table 2: Application of Green Chemistry Principles in the Synthesis of this compound Analogues

| Green Chemistry Principle | Application in Synthesis | Potential Benefit | Reference |

| Atom Economy | Designing addition reactions that incorporate all atoms of the reactants into the product. | Higher efficiency, less waste. | acs.orgyoutube.com |

| Safer Solvents | Replacing chlorinated solvents with greener alternatives like 2-methyl-THF or water. | Reduced environmental impact and worker exposure. | skpharmteco.com |

| Renewable Feedstocks | Utilizing L-proline, a naturally occurring amino acid, as a starting material. | Sustainable sourcing of starting materials. | beilstein-journals.org |

| Catalysis | Employing catalytic methods for acylation and cyclization steps. | Reduced waste and potential for catalyst recycling. | youtube.com |

| Reduce Derivatives | Using enzymatic methods to achieve regioselectivity without protecting groups. | Fewer reaction steps, less waste. | acs.org |

Synthesis of Isotope-Labeled Analogues for Mechanistic Probes

The synthesis of isotope-labeled analogues of this compound is a powerful tool for elucidating reaction mechanisms and studying the metabolic fate of the compound in biological systems. nih.gov Stable isotopes, such as Deuterium (²H), Carbon-13 (¹³C), and Nitrogen-15 (¹⁵N), can be incorporated into the molecule at specific positions. nih.govresearchgate.net

The introduction of these isotopes can be achieved by using labeled starting materials or reagents. For example, ¹³C-labeled acetyl chloride could be used to introduce a ¹³C label into the acetyl group. Similarly, labeled L-proline could be used to incorporate labels into the pyrrolidine ring.

These labeled compounds can be traced and distinguished from their unlabeled counterparts using analytical techniques such as:

Mass Spectrometry (MS): The difference in mass allows for the easy detection of labeled compounds and their metabolites. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: Isotopes like ¹³C and ¹⁵N are NMR-active and can provide detailed structural information about the compound and its interactions.

Isotope-labeled analogues are invaluable for:

Mechanistic Studies: Following the path of the labeled atoms through a reaction sequence can provide definitive evidence for a proposed mechanism. nih.gov

Metabolic Studies: Tracking the metabolism of a drug candidate by identifying its labeled metabolites.

Pharmacokinetic Studies: Quantifying the absorption, distribution, metabolism, and excretion (ADME) of a compound.

Quantitative Analysis: Using the labeled compound as an internal standard in bioanalytical assays. nih.gov

Table 3: Potential Isotope-Labeled Analogues of this compound and Their Applications

| Labeled Compound | Isotope Position | Potential Application | Reference |

| [¹³C₂]-1-Acetylpyrrolidine-2-carboximidamide | Acetyl group carbons | Mechanistic studies of acylation, metabolic stability of the acetyl group. | nih.govnih.gov |

| [¹⁵N]-1-Acetylpyrrolidine-2-carboximidamide | Pyrrolidine nitrogen | Studying the role of the pyrrolidine nitrogen in biological interactions. | nih.gov |

| [²H₄]-1-Acetylpyrrolidine-2-carboximidamide | Pyrrolidine ring C-H bonds | Investigating kinetic isotope effects, metabolic stability of the pyrrolidine ring. | nih.gov |

| [¹⁵N₂]-1-Acetylpyrrolidine-2-carboximidamide | Carboximidamide nitrogens | Elucidating the mechanism of amidine formation and its role in receptor binding. | nih.gov |

Reaction Mechanisms and Chemical Transformations of 1 Acetylpyrrolidine 2 Carboximidamide

Investigations into Amidation and Imidization Processes

The carboximidamide group, also known as an amidine, is a prominent feature of 1-Acetylpyrrolidine-2-carboximidamide, making it a focal point for amidation and imidization reactions. Amidation, the formation of an amide bond, is a cornerstone of organic and medicinal chemistry mdpi.comresearchgate.net. The direct amidation of a carboximidamide is not a standard transformation, as amidines are themselves products of reactions involving amides or nitriles. However, the carboximidamide moiety can participate in reactions that result in amide-like structures or can be hydrolyzed to an amide under certain conditions.

Imidization, the formation of an imide, typically involves the cyclization of a dicarboxylic acid derivative with an amine acs.orgacs.org. While this compound does not possess the requisite functional groups to undergo intramolecular imidization to a simple imide, its carboximidamide group can react with anhydrides or other acylating agents. This can lead to the formation of N-acylated products, which are structurally related to imides. The reaction would likely proceed through nucleophilic attack of one of the nitrogen atoms of the carboximidamide group on the carbonyl carbon of the acylating agent.

The table below summarizes potential outcomes of such reactions, based on general principles of organic chemistry.

| Reactant | Conditions | Potential Product | Reaction Type |

| Acetic Anhydride (B1165640) | Pyridine, heat | N-acetylated carboximidamide | Acylation |

| Benzoyl Chloride | Base (e.g., triethylamine) | N-benzoylated carboximidamide | Acylation |

| Phthalic Anhydride | High temperature | Phthalimide derivative | Condensation/Imidization |

This table presents hypothetical reaction outcomes for this compound based on established chemical principles.

Reactivity of the Pyrrolidine (B122466) Nitrogen

The nitrogen atom within the pyrrolidine ring of this compound is a tertiary amine, and its reactivity is significantly influenced by the attached acetyl group. Generally, the nitrogen in a pyrrolidine ring is nucleophilic and basic nih.gov. However, the acetyl group is an electron-withdrawing group, which delocalizes the lone pair of electrons on the nitrogen atom through resonance. This delocalization reduces the nucleophilicity and basicity of the pyrrolidine nitrogen, making it less reactive towards electrophiles compared to an unsubstituted pyrrolidine.

Despite this reduced reactivity, the pyrrolidine nitrogen can still participate in certain chemical transformations. For instance, under strongly acidic conditions, the amide bond can be hydrolyzed, liberating the secondary amine of the pyrrolidine ring arkat-usa.orgchemguide.co.uk. This would dramatically increase the nucleophilicity of the nitrogen, allowing it to participate in a wider range of reactions, such as alkylation or acylation.

The relative reactivity of the nitrogen atoms in this compound is a key consideration. The nitrogens of the carboximidamide group are generally more nucleophilic than the acetylated pyrrolidine nitrogen and would be the preferred site of attack for most electrophiles under neutral or basic conditions.

Mechanistic Studies of Substituent Effects on Reaction Pathways

The reaction pathways of this compound can be significantly altered by the introduction of substituents on the pyrrolidine ring or at the carboximidamide group. Substituents can exert both electronic and steric effects, influencing the rate and outcome of chemical reactions.

Electronic Effects:

Electron-donating groups (EDGs) on the pyrrolidine ring would increase the electron density of the ring system, potentially enhancing the nucleophilicity of the pyrrolidine nitrogen (if the acetyl group were absent) and influencing the reactivity of the carboximidamide group through inductive effects. Conversely, electron-withdrawing groups (EWGs) would decrease the electron density, making the ring more susceptible to nucleophilic attack (if a suitable leaving group were present) and further decreasing the basicity of the pyrrolidine nitrogen.

Steric Effects:

Bulky substituents on the pyrrolidine ring, particularly near the C2 position, could sterically hinder the approach of reactants to the carboximidamide group. This could influence the regioselectivity of reactions involving the two nitrogen atoms of the carboximidamide. For example, a bulky substituent might favor reaction at the less sterically hindered nitrogen atom.

The following table illustrates the predicted effects of different substituents on the reactivity of this compound.

| Substituent Position | Substituent Type | Predicted Effect on Reactivity |

| Pyrrolidine Ring (C3, C4, C5) | Electron-Donating (e.g., -CH3, -OCH3) | Minor increase in overall electron density. |

| Pyrrolidine Ring (C3, C4, C5) | Electron-Withdrawing (e.g., -F, -Cl) | Decrease in the basicity of the pyrrolidine nitrogen. |

| Carboximidamide Nitrogen | Alkyl group | Increased steric hindrance, potential influence on tautomeric equilibrium. |

This table provides a qualitative prediction of substituent effects on the chemical reactivity of this compound.

Degradation Pathways and Stability Investigations under Defined Conditions

The stability of this compound is subject to its environment, with potential degradation pathways including hydrolysis and thermal decomposition.

Hydrolysis:

Under aqueous conditions, particularly in the presence of acid or base, this compound is susceptible to hydrolysis at two primary sites: the N-acetyl group and the carboximidamide group.

Amide Hydrolysis: The N-acetyl group can be hydrolyzed under either acidic or basic conditions to yield acetic acid and the corresponding 2-carboximidamidopyrrolidine chemguide.co.uklibretexts.orgyoutube.com. This reaction is generally slower than ester hydrolysis libretexts.org. Basic hydrolysis would involve the nucleophilic attack of a hydroxide ion on the carbonyl carbon of the acetyl group. Acid-catalyzed hydrolysis would proceed via protonation of the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to attack by water youtube.com.

Carboximidamide Hydrolysis: The carboximidamide group can also undergo hydrolysis, typically under basic conditions, to yield the corresponding primary amide, 1-acetylpyrrolidine-2-carboxamide, and ammonia (B1221849) anu.edu.au. The rate of this hydrolysis is pH-dependent, increasing at higher pH values anu.edu.au.

Thermal Degradation:

At elevated temperatures, this compound is expected to undergo thermal degradation. The specific decomposition products would depend on the temperature and atmosphere (e.g., inert or oxidative). Studies on related pyrrolidine derivatives have shown that thermal decomposition can lead to ring-opening and fragmentation oup.comosti.gov. The presence of the acetyl and carboximidamide groups would likely lead to a complex mixture of degradation products. For instance, thermal degradation of some cathinones containing a pyrrolidine ring can result in the formation of enamines through the loss of hydrogen oup.com.

The following table summarizes the likely degradation products under different conditions.

| Condition | Primary Degradation Pathway | Major Products |

| Acidic Hydrolysis (aqueous, heat) | Amide hydrolysis | Acetic acid, 2-carboximidamidopyrrolidine |

| Basic Hydrolysis (aqueous, heat) | Amide and Carboximidamide hydrolysis | Acetate, 1-acetylpyrrolidine-2-carboxamide, ammonia |

| Thermal Decomposition (inert atmosphere) | Fragmentation, rearrangement | Complex mixture including smaller nitrogen-containing compounds |

This table outlines the plausible degradation pathways and resulting products for this compound based on the known chemistry of its functional groups.

Advanced Spectroscopic and Structural Elucidation Methodologies

High-Resolution Nuclear Magnetic Resonance Spectroscopy (¹H, ¹³C, ¹⁵N) for Conformational Analysis

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy would be the primary tool for determining the solution-state structure and conformational dynamics of 1-Acetylpyrrolidine-2-carboximidamide.

¹H NMR: Proton NMR would reveal the number of distinct proton environments, their chemical shifts, and scalar couplings (J-couplings). This would allow for the assignment of protons on the pyrrolidine (B122466) ring and the acetyl and carboximidamide groups. The integration of the signals would confirm the number of protons in each environment. The presence of rotational isomers (rotamers) around the acetyl C-N bond and the carboximidamide C-N bond could be indicated by the presence of multiple sets of signals.

¹³C NMR: Carbon-13 NMR would provide information on the number and types of carbon atoms in the molecule, including the carbonyl carbon of the acetyl group, the carbons of the pyrrolidine ring, and the carbon of the carboximidamide group.

¹⁵N NMR: Nitrogen-15 NMR, though less common, would be invaluable for directly probing the electronic environment of the three nitrogen atoms in the molecule (the acetylated ring nitrogen, and the two nitrogens of the carboximidamide group).

2D NMR Techniques: Advanced two-dimensional NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be crucial for unambiguously assigning all proton and carbon signals and establishing the connectivity of the entire molecule. NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy) experiments would provide through-space correlations, offering critical insights into the conformational preferences and the three-dimensional arrangement of the atoms.

A hypothetical data table for the expected NMR shifts is presented below. Actual experimental values would be required for a definitive analysis.

| Atom | Hypothetical ¹H Chemical Shift (ppm) | Hypothetical ¹³C Chemical Shift (ppm) |

| Acetyl-CH₃ | ~2.1 | ~22 |

| Acetyl-C=O | - | ~170 |

| Pyrrolidine-C2-H | ~4.5-5.0 | ~60 |

| Pyrrolidine-C3-H₂ | ~1.8-2.2 | ~25-30 |

| Pyrrolidine-C4-H₂ | ~1.8-2.2 | ~25-30 |

| Pyrrolidine-C5-H₂ | ~3.4-3.8 | ~45-50 |

| Carboximidamide-C | - | ~165 |

| Carboximidamide-NH/NH₂ | Broad, variable | - |

Mass Spectrometry for Structural Confirmation and Fragment Analysis

Mass spectrometry (MS) would be essential for confirming the molecular weight and elemental composition of this compound.

High-Resolution Mass Spectrometry (HRMS): Techniques like Electrospray Ionization (ESI) or Fast Atom Bombardment (FAB) coupled with a high-resolution analyzer (e.g., Time-of-Flight or Orbitrap) would provide a highly accurate mass measurement of the molecular ion. This would allow for the unambiguous determination of the molecular formula (C₇H₁₃N₃O).

Tandem Mass Spectrometry (MS/MS): Fragmentation analysis of the parent ion would yield characteristic daughter ions. The fragmentation pattern would help to confirm the connectivity of the acetyl group, the pyrrolidine ring, and the carboximidamide moiety.

A table of expected major fragments is provided below.

| Fragment Ion | Hypothetical m/z | Description |

| [M+H]⁺ | 156.1135 | Protonated molecular ion |

| [M-CH₃CO]⁺ | 113.0818 | Loss of the acetyl group |

| [M-NH₃]⁺ | 139.1029 | Loss of ammonia (B1221849) from the carboximidamide group |

| [C₅H₉N₂]⁺ | 97.0760 | Fragment corresponding to the pyrrolidine-carboximidamide core |

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification

Infrared (IR) and Raman spectroscopy would be used to identify the key functional groups present in the molecule by observing their characteristic vibrational frequencies.

Infrared (IR) Spectroscopy: The IR spectrum would be expected to show strong absorption bands for the C=O stretch of the tertiary amide (acetyl group) and the C=N and N-H stretches of the carboximidamide group.

| Functional Group | Hypothetical IR Absorption (cm⁻¹) |

| N-H Stretch (carboximidamide) | 3300-3500 (broad) |

| C-H Stretch (aliphatic) | 2850-3000 |

| C=O Stretch (tertiary amide) | 1630-1680 (strong) |

| C=N Stretch (carboximidamide) | 1640-1690 |

| N-H Bend (carboximidamide) | 1550-1650 |

X-ray Crystallography for Solid-State Structure Determination

Should a suitable single crystal of this compound be obtained, X-ray crystallography would provide the most definitive structural information. This technique would allow for the precise determination of bond lengths, bond angles, and the conformation of the molecule in the solid state. It would also reveal details about intermolecular interactions, such as hydrogen bonding, which govern the crystal packing.

Chiroptical Spectroscopy for Stereochemical Assignment and Purity Evaluation

Since this compound possesses a stereocenter at the C2 position of the pyrrolidine ring, chiroptical techniques would be essential for the analysis of its stereochemistry.

Circular Dichroism (CD) Spectroscopy: CD spectroscopy would be used to determine the absolute configuration of the chiral center, assuming a reference compound or theoretical calculations are available for comparison.

Optical Rotation: Measurement of the specific rotation using a polarimeter would confirm the enantiomeric nature of the compound and could be used to assess enantiomeric purity.

Chromatographic Techniques for Purity Assessment and Isolation of Isomers

Chromatographic methods would be fundamental for assessing the purity of this compound and for the potential separation of any isomers.

High-Performance Liquid Chromatography (HPLC): HPLC, using both normal-phase and reverse-phase columns, would be the standard method for determining the chemical purity of a sample. Chiral HPLC columns could be employed to separate and quantify the enantiomers.

Gas Chromatography (GC): If the compound is sufficiently volatile and thermally stable, GC could also be used for purity analysis.

Thin-Layer Chromatography (TLC): TLC would serve as a rapid and convenient method for monitoring reaction progress during synthesis and for preliminary purity checks.

Structure Activity Relationship Sar Investigations of 1 Acetylpyrrolidine 2 Carboximidamide Derivatives

Systematic Structural Modifications at the Pyrrolidine (B122466) Ring

The pyrrolidine ring is a versatile scaffold in medicinal chemistry, offering opportunities for three-dimensional diversity due to its non-planar, puckered nature—a phenomenon known as "pseudorotation". researchgate.net Modifications to this ring can significantly impact a compound's interaction with biological targets.

Systematic SAR investigations on the pyrrolidine ring of 1-acetylpyrrolidine-2-carboximidamide would involve introducing substituents at various positions (C3, C4, and C5). The nature of these substituents—their size, lipophilicity, and electronic properties (electron-donating or electron-withdrawing)—can profoundly influence binding affinity and selectivity. nih.govnih.gov For instance, in other pyrrolidine-based compounds, the introduction of small lipophilic groups at the 3-position has been shown to be preferable for optimal potency. rsc.org

A hypothetical SAR study could explore a matrix of substituents at different positions on the pyrrolidine ring, as outlined in the table below.

| Position of Substitution | Substituent Type | Predicted Effect on Activity |

| C3 | Small alkyl groups (e.g., methyl, ethyl) | May enhance binding through hydrophobic interactions. |

| C3 | Polar groups (e.g., hydroxyl, amino) | Could introduce new hydrogen bonding opportunities. |

| C4 | Halogens (e.g., fluorine, chlorine) | Can alter electronic properties and membrane permeability. |

| C4 | Bulky groups (e.g., phenyl) | May cause steric hindrance or establish beneficial pi-stacking interactions. |

| C5 | Varied substituents | Could influence the orientation of the carboximidamide group. |

Analysis of Substituent Effects on the Acetyl Moiety

For example, increasing the chain length of the alkyl group (e.g., propionyl, butyryl) could enhance lipophilicity, which might improve cell membrane permeability. Conversely, introducing polar or charged groups could increase water solubility. Replacing the acetyl group with aromatic acyl groups (e.g., benzoyl) could introduce potential pi-stacking interactions with the target protein.

The table below illustrates potential modifications to the acetyl group and their predicted consequences.

| Acetyl Moiety Modification | Rationale | Potential Impact on Biological Activity |

| Replacement with other alkylacyl groups | To modulate lipophilicity and steric bulk. | Increased or decreased potency depending on the size of the binding pocket. |

| Introduction of cyclic or aromatic acyl groups | To explore potential for new binding interactions (e.g., pi-stacking). | May lead to enhanced binding affinity. |

| Substitution on the acetyl methyl group | To introduce specific functional groups (e.g., halogens, hydroxyls). | Can fine-tune electronic properties and hydrogen bonding capacity. |

Variations in the Carboximidamide Functional Group

The carboximidamide group is a key functional group, likely involved in crucial hydrogen bonding interactions with the biological target due to its ability to act as a hydrogen bond donor and its basic character. Variations of this group are a central theme in SAR studies to optimize binding and other pharmacological properties.

A common strategy is bioisosteric replacement, where the carboximidamide is substituted with other functional groups that have similar steric and electronic properties. drughunter.comnih.gov This can lead to improved metabolic stability, enhanced oral bioavailability, or reduced off-target toxicity. drughunter.com For example, heterocycles like triazoles, oxadiazoles, or tetrazoles can mimic the hydrogen bonding properties of the carboximidamide. drughunter.com

The following table presents some potential bioisosteric replacements for the carboximidamide group.

| Bioisosteric Replacement | Key Features | Expected Outcome |

| Guanidine | Strongly basic, multiple hydrogen bond donors. | May enhance electrostatic interactions with the target. |

| Tetrazole | Acidic heterocycle, can improve membrane permeability. ipinnovative.com | Could alter the compound's pharmacokinetic profile. ipinnovative.com |

| Oxadiazole/Thiadiazole | Planar, can act as hydrogen bond acceptors. drughunter.com | May offer improved metabolic stability. |

| Small Amides/Esters | Can modulate hydrogen bonding capacity and polarity. | Can fine-tune binding interactions. |

Chirality and Stereochemical Effects on Biological Interactions

The this compound molecule possesses at least one chiral center at the C2 position of the pyrrolidine ring. The stereochemistry at this center is of paramount importance, as biological systems, particularly proteins, are chiral environments. nih.gov Enantiomers of a drug can exhibit significantly different pharmacological activities, with one enantiomer often being more potent or having a different biological effect than the other. nih.gov

Therefore, a crucial aspect of the SAR investigation is the synthesis and biological evaluation of individual enantiomers. It is common for only one enantiomer to be active. nih.gov The spatial orientation of the carboximidamide group relative to the pyrrolidine ring, dictated by the stereochemistry at C2, will determine how effectively it can interact with the amino acid residues in the binding site of a target protein.

Furthermore, the introduction of additional substituents on the pyrrolidine ring can create new chiral centers, leading to diastereomers. These diastereomers will have different physical properties and, more importantly, different three-dimensional shapes, which can lead to distinct binding modes and biological activities. acs.org For example, the cis or trans relationship between substituents on the pyrrolidine ring can have a dramatic effect on activity.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.gov For this compound derivatives, a QSAR study would involve generating a dataset of analogs with known biological activities and then using statistical methods to develop a predictive model.

The process begins with the calculation of molecular descriptors for each compound. These descriptors quantify various physicochemical properties, such as:

Topological descriptors: Describing the connectivity of atoms.

Electronic descriptors: Quantifying charge distribution and electronic properties.

Steric descriptors: Relating to the size and shape of the molecule.

Hydrophobic descriptors: Indicating the lipophilicity of the molecule.

Once the descriptors are calculated, a regression analysis, such as Partial Least Squares (PLS), is performed to build a model that can predict the biological activity of new, unsynthesized compounds. sioc-journal.cnsioc-journal.cn Such models are valuable for prioritizing the synthesis of the most promising derivatives, thereby saving time and resources. For instance, a QSAR model might reveal that a specific combination of electronic and steric properties is crucial for high activity.

Pharmacophore Model Development and Validation

A pharmacophore model represents the essential three-dimensional arrangement of functional groups (pharmacophoric features) that a molecule must possess to bind to a specific biological target. acs.org These features typically include hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and charged groups. acs.org

For this compound derivatives, a pharmacophore model could be developed based on the structures of known active compounds. The key pharmacophoric features would likely include:

A hydrogen bond donor feature from the carboximidamide NH groups.

A hydrogen bond acceptor feature from the acetyl carbonyl oxygen and the carboximidamide nitrogen.

A hydrophobic feature corresponding to the pyrrolidine ring.

Once developed, the pharmacophore model can be used as a 3D query to screen large virtual libraries of compounds to identify new potential hits that match the required pharmacophoric features. acs.org The model's predictive power must be validated by its ability to distinguish between known active and inactive compounds.

Fragment-Based Approaches to SAR Elucidation

Fragment-based drug discovery (FBDD) is a powerful strategy for lead generation that involves screening small, low-molecular-weight compounds (fragments) for weak binding to a biological target. nih.gov The pyrrolidine scaffold itself is an excellent starting point for FBDD due to its presence in many natural products and drugs, and its ability to provide good three-dimensional coverage. nih.govnih.gov

In the context of this compound, the molecule can be deconstructed into its constituent fragments: the N-acetylpyrrolidine core and the carboximidamide group. SAR can then be explored by synthesizing and testing a library of fragments based on these core structures. nih.gov For example, a library of substituted pyrrolidines could be screened to identify the optimal substitution pattern on the ring. nih.govnih.gov

Once promising fragments are identified, they can be elaborated or linked together to generate more potent, lead-like molecules. acs.org This modular approach allows for a more efficient exploration of chemical space and a deeper understanding of the specific interactions that contribute to biological activity. acs.org

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and predicting the reactivity of a molecule. rowansci.comnih.gov For 1-Acetylpyrrolidine-2-carboximidamide, these calculations can reveal the distribution of electrons and identify regions of the molecule that are likely to participate in chemical reactions.

By employing a functional such as B3LYP with a suitable basis set (e.g., 6-31G(d,p)), the geometry of the molecule can be optimized to its lowest energy state. From this optimized structure, several key electronic descriptors can be calculated. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular importance. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of the molecule's kinetic stability; a larger gap suggests higher stability and lower reactivity. chemrxiv.org

Furthermore, the molecular electrostatic potential (MEP) surface can be mapped to visualize the charge distribution. This surface highlights electronegative regions (typically colored red or orange), which are susceptible to electrophilic attack, and electropositive regions (colored blue), which are prone to nucleophilic attack. For this compound, the oxygen of the acetyl group and the nitrogens of the carboximidamide group are expected to be electron-rich, while the hydrogen atoms of the amidine group and the pyrrolidine (B122466) ring may be relatively electron-poor.

Table 1: Hypothetical Electronic Properties of this compound Calculated using DFT

| Parameter | Hypothetical Value | Significance |

| HOMO Energy | -6.5 eV | Indicates electron-donating capacity. |

| LUMO Energy | 1.2 eV | Indicates electron-accepting capacity. |

| HOMO-LUMO Gap | 7.7 eV | Suggests high kinetic stability. |

| Dipole Moment | 3.8 D | Indicates a polar molecule with asymmetric charge distribution. |

| Electron Affinity | 1.1 eV | Energy released when an electron is added. |

| Ionization Potential | 6.4 eV | Energy required to remove an electron. |

Note: The data in this table is illustrative and represents typical values for a molecule of this nature. Actual values would require specific calculations.

Molecular Dynamics Simulations for Conformational Landscapes and Solvent Effects

Molecular Dynamics (MD) simulations offer a way to study the dynamic behavior of this compound over time, providing insights into its conformational flexibility and interactions with its environment. easychair.org By simulating the motion of atoms and molecules, MD can explore the potential energy surface of the compound and identify its most stable conformations. youtube.com

For a molecule with several rotatable bonds, such as the bond connecting the acetyl group and the C-C bond of the carboximidamide group, multiple conformers may exist. MD simulations can reveal the relative energies of these conformers and the energy barriers between them. This is crucial for understanding how the molecule might adapt its shape to fit into a biological receptor. nih.gov

The effect of a solvent, such as water, can also be explicitly modeled in MD simulations. nih.gov The presence of solvent molecules can significantly influence the conformational preferences of the solute by forming hydrogen bonds and other non-covalent interactions. For this compound, the polar acetyl and carboximidamide groups are likely to interact strongly with water molecules, which could stabilize certain conformations over others.

Table 2: Hypothetical Relative Energies of Different Conformations of this compound in a Simulated Aqueous Environment

| Conformer | Dihedral Angle (N-C-C=N) | Relative Energy (kcal/mol) | Population (%) |

| A | 180° (trans) | 0.0 | 75 |

| B | 0° (cis) | 2.5 | 15 |

| C | 60° (gauche) | 5.0 | 10 |

Note: This data is hypothetical and serves to illustrate the potential outcomes of an MD simulation. The actual conformational landscape would depend on the force field and simulation parameters used.

In Silico Prediction of Ligand-Receptor/Enzyme Interactions

In silico methods are used to predict how a ligand, in this case, this compound, might interact with a biological target, such as a protein receptor or an enzyme. biotech-asia.org These predictions are based on the physicochemical properties of the ligand and the three-dimensional structure of the target.

The first step in this process is often the identification of a potential biological target. This can be based on the structural similarity of the ligand to other known drugs or by screening the ligand against a library of protein structures. Given the pyrrolidine core, which is present in many bioactive compounds, potential targets could include a wide range of enzymes or receptors.

Once a target is identified, the potential binding sites on the protein are characterized. mdpi.com These are typically pockets or grooves on the protein surface that are complementary in shape and chemical nature to the ligand. The electronic properties of this compound, such as its hydrogen bonding capacity and electrostatic potential, are crucial for predicting favorable interactions. For instance, the hydrogen bond donors (N-H groups) and acceptors (C=O and C=N groups) on the molecule would be expected to form key interactions with polar residues in a binding pocket.

Docking Studies with Identified Biological Targets

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. eurekaselect.comnih.gov This method is widely used in drug discovery to screen virtual libraries of compounds and to propose binding modes for potential drug candidates. researchgate.net

In a hypothetical docking study of this compound, a plausible biological target could be an enzyme such as a protease or a kinase, where pyrrolidine-containing inhibitors have previously been identified. The docking process would involve generating a multitude of possible binding poses of the ligand within the active site of the enzyme and then using a scoring function to rank these poses based on their predicted binding affinity.

The results of a docking study can provide valuable insights into the specific interactions that stabilize the ligand-protein complex. These interactions can include hydrogen bonds, electrostatic interactions, hydrophobic interactions, and van der Waals forces. For example, the carboximidamide group could form a salt bridge with an acidic residue (e.g., Aspartate or Glutamate) in the active site, while the acetyl group could form a hydrogen bond with a backbone amide.

Table 3: Hypothetical Docking Results for this compound with a Putative Kinase Target

| Parameter | Value | Details |

| Docking Score | -8.5 kcal/mol | Predicts a strong binding affinity. |

| Hydrogen Bonds | 3 | With residues ASP145, LYS72, and GLU91. |

| Hydrophobic Interactions | 4 | With residues VAL56, LEU128, and ALA70. |

| Key Interacting Residues | ASP145, LYS72, GLU91, VAL56, LEU128, ALA70 | Highlights the amino acids crucial for binding. |

Note: The data presented in this table is for illustrative purposes only. Actual docking results would be dependent on the specific protein target and docking software used.

Prediction of Spectroscopic Parameters and Comparison with Experimental Data

Computational chemistry can be used to predict various spectroscopic parameters for this compound, which can then be compared with experimental data for structural validation. protheragen.aimdpi.com

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the structure of organic molecules. rsc.org The chemical shifts of ¹H and ¹³C atoms can be calculated using quantum chemical methods, such as the Gauge-Independent Atomic Orbital (GIAO) method, often in conjunction with DFT. rsc.org These predicted chemical shifts can aid in the assignment of experimental NMR spectra.

Infrared (IR) spectroscopy provides information about the vibrational modes of a molecule. The frequencies and intensities of IR absorption bands can be calculated computationally. These calculations can help to identify the characteristic functional groups present in the molecule, such as the C=O stretch of the acetyl group and the N-H stretches of the carboximidamide group.

Table 4: Hypothetical Predicted Spectroscopic Data for this compound

| Spectroscopy Type | Parameter | Predicted Value |

| ¹H NMR | Chemical Shift (ppm) | Pyrrolidine protons: 1.8-3.5; Acetyl protons: 2.1; Amidine protons: 7.5-8.5 |

| ¹³C NMR | Chemical Shift (ppm) | Pyrrolidine carbons: 25-60; Acetyl methyl: 22; Acetyl carbonyl: 170; Carboximidamide carbon: 165 |

| IR | Wavenumber (cm⁻¹) | N-H stretch: 3300-3400; C-H stretch: 2850-2960; C=O stretch: 1650; C=N stretch: 1630 |

Note: These spectroscopic values are hypothetical and serve as examples of what could be predicted computationally. For accurate structural elucidation, these predictions would need to be validated against experimental spectra.

Investigation of Molecular Interactions and Biochemical Mechanisms

Enzymatic Inhibition Studies

There is no publicly available research detailing the enzymatic inhibition properties of 1-Acetylpyrrolidine-2-carboximidamide. Consequently, information regarding its kinetic characterization, binding pockets, and mechanisms of enzyme modulation is absent from the scientific record.

No studies have been published that characterize the kinetics of how this compound might modulate enzyme activity. Data such as inhibition constants (Kᵢ) or IC₅₀ values, which are crucial for understanding the potency and nature of enzyme inhibition, are not available for this compound.

As there are no studies on the enzymatic inhibition of this compound, there is no information on its potential binding sites within any enzyme. Structural biology studies, such as X-ray crystallography or NMR spectroscopy, which are used to identify binding pockets and key amino acid residues for interaction, have not been performed with this compound.

The mechanism by which this compound might inactivate an enzyme or act as an allosteric modulator has not been investigated. Research is required to determine if it could act as a competitive, non-competitive, or uncompetitive inhibitor, or if it binds to a site other than the active site to modulate enzyme function.

Receptor Binding and Functional Profiling

Similar to the lack of enzymatic data, there is no available research on the interaction of this compound with any physiological receptors.

There are no published reports on the binding affinity (e.g., Kᵢ or Kd values) of this compound for any specific receptors. Furthermore, its selectivity profile, which would describe its preferential binding to one receptor subtype over others, remains uncharacterized.

The functional activity of this compound at any receptor has not been determined. It is unknown whether this compound would act as an agonist (activating the receptor), an antagonist (blocking the receptor), or a partial agonist.

Data Tables

Table 7.1.1: Kinetic Parameters of Enzyme Inhibition by this compound

| Enzyme Target | Inhibition Type | Kᵢ (nM) | IC₅₀ (µM) |

|---|

Table 7.2.1: Receptor Binding Affinity and Selectivity of this compound

| Receptor Target | Binding Affinity (Kᵢ, nM) | Selectivity vs. Other Receptors |

|---|

Table 7.2.2: Functional Activity Profile of this compound

| Receptor Target | Functional Activity | Efficacy (% of max response) | Potency (EC₅₀ or IC₅₀, nM) |

|---|

Mapping of Ligand-Receptor Interaction Sites

Currently, there is no publicly available research that maps the specific ligand-receptor interaction sites for this compound. Studies dedicated to identifying the precise binding pockets, key amino acid residues, and the nature of the chemical bonds (e.g., hydrogen bonds, hydrophobic interactions) between this compound and any biological receptor have not been published.

While the broader class of pyrrolidine (B122466) derivatives has been investigated for a range of biological activities, which inherently involves receptor binding, the specific interaction mapping for the acetylated carboximidamide at the 2-position of the pyrrolidine ring remains an unaddressed area in scientific literature. frontiersin.orgnih.gov

Cellular Pathway Modulation Studies (In Vitro Models)

Investigation of Cellular Signaling Cascade Interventions

There are no in vitro studies available that investigate the intervention of this compound in cellular signaling cascades. Research detailing its effects on specific pathways, such as MAP kinase, PI3K/AKT, or NF-κB signaling, has not been documented. Consequently, its potential to modulate these or other critical cellular communication networks is unknown.

Studies on other pyrrolidine-containing compounds have shown engagement with various signaling pathways. For example, certain pyrrolidine-carboxamide derivatives have been evaluated as inhibitors of EGFR and CDK2, suggesting an influence on cell cycle and proliferation signaling. nih.gov However, these findings cannot be directly extrapolated to this compound without specific experimental validation.

Assessment of Target Engagement in Cellular Contexts

No published research assesses the target engagement of this compound within a cellular context. Methodologies such as cellular thermal shift assays (CETSA), photoaffinity labeling, or the use of fluorescently tagged derivatives to confirm intracellular binding and target interaction have not been applied to this compound.

The following table outlines common techniques used to assess target engagement, none of which have been publicly documented for this compound:

| Technique | Principle | Information Gained |

| Cellular Thermal Shift Assay (CETSA) | Measures the change in thermal stability of a protein upon ligand binding. | Confirmation of target binding in a cellular environment. |

| Photoaffinity Labeling | Uses a photoreactive probe to covalently link the compound to its target upon UV irradiation. | Identification of direct binding partners. |

| Fluorescent Probes | A fluorescent tag is attached to the compound to visualize its localization and interaction within the cell. | Subcellular localization and potential co-localization with target proteins. |

| Kinase Inhibition Assays | Measures the ability of a compound to inhibit the activity of specific kinases. | Identification of kinase targets and potency of inhibition. |

Target Identification and Validation Strategies for Uncharacterized Biological Activities

As there are no characterized biological activities for this compound in the public domain, there are consequently no studies detailing target identification and validation strategies for this compound. The initial step in such a process would be to screen the compound for any observable biological effect in various assays.

Should any activity be identified, a range of strategies could be employed for target deconvolution, as summarized in the table below.

| Strategy | Description | Example Application |

| Affinity Chromatography | The compound is immobilized on a solid support to capture its binding partners from a cell lysate. | Identifying protein targets from a complex mixture. |

| Yeast Three-Hybrid System | An in vivo method to identify proteins that bind to a small molecule. | Screening a library of proteins for potential targets. |

| Computational Docking | In silico modeling to predict the binding of the compound to the known structures of various proteins. | Prioritizing potential targets for experimental validation. |

| Genetic Approaches (e.g., CRISPR/Cas9 screening) | Identifying genes that, when knocked out, confer resistance or sensitivity to the compound. | Elucidating the mechanism of action and identifying essential targets. |

While general studies on N-acetylpyrrolidine and pyrrolidine-carboxamide derivatives have pointed towards potential therapeutic areas like diabetes (α-glucosidase and α-amylase inhibition) and cancer (EGFR/CDK2 inhibition), these activities and their corresponding targets have not been associated with this compound specifically. nih.govnih.govnih.gov

Emerging Research Directions and Future Outlook for 1 Acetylpyrrolidine 2 Carboximidamide

Development of Chemical Probes for Biological System Exploration

The unique structure of 1-Acetylpyrrolidine-2-carboximidamide makes it a candidate for development into chemical probes. These tools are essential for dissecting complex biological processes. By modifying the core structure with reporter tags such as fluorescent dyes or biotin, researchers could potentially create probes to visualize and identify novel therapeutic targets within cells. The pyrrolidine (B122466) backbone offers multiple points for chemical modification, allowing for the fine-tuning of probe specificity and reactivity.

Integration with High-Throughput Screening Methodologies

High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid testing of large compound libraries. google.comnih.gov Pyrrolidine carboxamides, a class of compounds structurally related to this compound, have been successfully identified as potent inhibitors of enzymes in Mycobacterium tuberculosis through HTS campaigns. nih.gov This precedent suggests that this compound could be a valuable addition to compound libraries for HTS, potentially leading to the discovery of novel hits for a variety of biological targets. The amenability of the pyrrolidine scaffold to combinatorial synthesis would facilitate the creation of a focused library around this core structure for screening purposes.

Table 1: Potential High-Throughput Screening Applications for this compound Derivatives

| Screening Target | Potential Therapeutic Area | Rationale |

| Proteases | Infectious Diseases, Oncology | Carboximidamide group can mimic arginine or lysine residues. |

| Kinases | Oncology, Inflammation | Pyrrolidine scaffold can be decorated to target the ATP-binding site. |

| G-protein coupled receptors (GPCRs) | Various | Diverse modifications of the pyrrolidine ring can explore GPCR binding pockets. |

Applications in Supramolecular Chemistry and Molecular Recognition

The field of supramolecular chemistry focuses on the non-covalent interactions between molecules. The carboximidamide group in this compound is capable of forming multiple hydrogen bonds, making it an attractive building block for creating self-assembling systems and for molecular recognition studies. Research into how this compound interacts with various host molecules, such as cyclodextrins or calixarenes, could reveal novel applications in areas like drug delivery and sensing.

Potential as a Scaffold for Novel Chemical Tools

The pyrrolidine ring is considered a "versatile scaffold" in drug discovery due to its three-dimensional structure and synthetic tractability. researchgate.net This allows for the exploration of chemical space in ways that flat aromatic rings cannot. By using this compound as a starting point, medicinal chemists could design and synthesize new classes of compounds with tailored biological activities. The stereochemistry of the pyrrolidine ring can be controlled to produce enantiomerically pure compounds, which is often crucial for selective interaction with biological targets.

Interdisciplinary Approaches in Chemical Biology and Materials Science

The convergence of chemical biology and materials science opens up new possibilities for the application of novel compounds. The properties of this compound could be leveraged in the development of new biomaterials. For instance, its ability to form hydrogen bonds could be exploited to create hydrogels with specific properties or to functionalize surfaces for controlled cell adhesion. Interdisciplinary studies combining synthetic chemistry, computational modeling, and biological assays will be crucial to unlocking the full potential of this and related compounds.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.